Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate

Pharmaceutical impurity profiling Regulatory analytical method validation ICH Q3A

Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate (CAS 135505-20-3) is a chiral β-hydroxy ester belonging to the class of 3-aryl-3-hydroxypropionates, which are recognized as key intermediates for synthesizing selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and other pharmacologically active amines. This compound bears a meta-chlorine substituent on the phenyl ring and a defined (R)-configuration at the benzylic carbon.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
Cat. No. B15316043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CC=C1)Cl)O
InChIInChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1
InChIKeyYVNZOWCPXSCKBU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate: Chiral Building Block & Bupropion Impurity Standard


Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate (CAS 135505-20-3) is a chiral β-hydroxy ester belonging to the class of 3-aryl-3-hydroxypropionates, which are recognized as key intermediates for synthesizing selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and other pharmacologically active amines [1]. This compound bears a meta-chlorine substituent on the phenyl ring and a defined (R)-configuration at the benzylic carbon. It is specifically designated as Bupropion Impurity 44, a reference standard used to satisfy ICH Q3A regulatory thresholds for the antidepressant bupropion hydrochloride, and is supplied with full characterization data compliant with regulatory guidelines for ANDA and DMF filings [2].

Why Generic Substitution of Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate Fails: Stereochemical Identity Defines Analytical and Synthetic Utility


In-class compounds such as the (S)-enantiomer (CAS 632327-20-9), the racemic mixture, or regioisomers like the para-chloro analog cannot be interchanged with methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate without compromising either regulatory analytical validity or downstream stereochemical fidelity. The (R)- and (S)-enantiomers are discrete impurity markers: Bupropion Impurity 44 versus Impurity 43, each requiring orthogonal identification in validated HPLC methods [1]. At the synthetic level, the (R)-configuration at the β-carbon directly determines the absolute configuration of the final drug substance when employed as a chiral building block for SSRIs or NRIs, where (R)- and (S)-drug enantiomers exhibit divergent pharmacology [2]. Substituting with the 4-chloro regioisomer introduces an altered electronic and steric environment at the para position, which has been demonstrated to shift both chromatographic retention times and enzymatic reduction enantioselectivities [3].

Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate: Quantified Differentiation Evidence Against Closest Analogs


Regulatory Reference Standard Identity: (R)- vs. (S)-Enantiomer as Discrete Bupropion Impurity Markers

Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate is specifically designated as Bupropion Impurity 44, while its (S)-enantiomer (CAS 632327-20-9) is Bupropion Impurity 43. Both are supplied as individual reference standards with detailed characterization data compliant with ICH Q3A guidelines for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings [1]. These impurities must be chromatographically resolved and individually quantified; the (R)-enantiomer cannot substitute for the (S)-enantiomer in a validated method. The baseline specification includes chiral HPLC or SFC purity verification, with typical purity ≥98% . Of the two, the (R)-enantiomer (Impurity 44) has been reported as the specific isomer generated under non-stereoselective synthetic routes to bupropion, making it the more commonly required reference standard for forced degradation and stability-indicating assays [2].

Pharmaceutical impurity profiling Regulatory analytical method validation ICH Q3A

Enantioselective Chemoenzymatic Resolution Data: (R)-Specific Yield and Enantiomeric Excess Achievable via Lipase-Catalyzed Transesterification

In the comprehensive study by Borowiecki and Bretner (2013), racemic methyl 3-(3-chlorophenyl)-3-hydroxypropanoate was resolved via lipase-catalyzed transesterification using toluene-pretreated lipase from Pseudomonas fluorescens or Burkholderia cepacia with vinyl acetate as the acyl donor. Under optimized conditions (substrate:biocatalyst:acetyl donor ratio, toluene solvent, controlled temperature and stirring), both enantiomers were obtained in enantiomerically enriched form [1]. While specific numerical yields and ee values for the meta-chloro substrate were not publicly available in the open-access abstract, the study reported that the methodology yielded 'excellent enantioselectivities and good to high isolated yields' across the entire para- and meta-substituted series. For the closely related para-chloro analog (methyl 3-(4-chlorophenyl)-3-hydroxypropanoate), asymmetric bioreduction by Kluyveromyces marxianus achieved >99% ee for the (R)-enantiomer with a specific rotation of [α]D27 -8.7 (c 1.0, EtOH) and a chiral GC retention time of 23.4 min (versus 23.7 min for the (S)-enantiomer) [2]. The meta-chloro substitution pattern is expected to provide comparable or enhanced enantioselectivity in lipase-catalyzed resolutions due to the meta-chlorine's electron-withdrawing effect, which alters substrate recognition at the enzyme active site [1].

Chemoenzymatic synthesis Chiral resolution Lipase catalysis

CAS-Specific Purity Specification and Supply Chain Availability: ≥98% Purity with Full Analytical Documentation

Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate (CAS 135505-20-3) is commercially available from multiple independent suppliers at a standard purity of ≥98% as verified by HPLC, with full analytical documentation (NMR, HPLC, LC-MS) provided . The (S)-enantiomer (CAS 632327-20-9) is available from a partially overlapping but distinct set of suppliers, typically at comparable purity levels [1]. The (R)-enantiomer is stocked in multiple quantities (50 mg to 100 g) and is available for room-temperature shipping in continental US, unlike some chiral β-hydroxy esters that require cold-chain logistics . The prochiral precursor, methyl 3-(3-chlorophenyl)-3-oxopropanoate (CAS 632327-19-6), is also available for laboratories preferring in-house asymmetric reduction [2]. The (R)-enantiomer's CAS number is formally registered and distinct from the racemic mixture (CAS 632327-21-0), ensuring unambiguous procurement and eliminating the risk of receiving the wrong stereoisomer.

Chemical procurement Purity specification Supply chain reliability

Meta-Chlorine Substituent Position Effect: Differentiated Chromatographic and Enzymatic Behavior vs. Para- and Ortho- Analogs

The meta-chlorine position on the phenyl ring of methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate confers distinct chromatographic and enzymatic recognition compared to the para-chloro (CAS 33167-21-4) and ortho-chloro regioisomers. In chiral GC analysis of the 4-chloro analog, the (R)-enantiomer eluted at 23.4 min and the (S)-enantiomer at 23.7 min on a chiral stationary phase column (30 m × 0.25 mm × 0.25 µm) at 150°C [1]. The 3-chloro isomer is expected to exhibit different retention times due to altered polarity and steric interactions with the chiral selector. At the enzymatic level, the meta-substitution pattern influences the enantioselectivity of lipase-catalyzed transesterifications: the electron-withdrawing chlorine at the meta position modulates the electron density of the phenyl ring differently than para-substitution, affecting the steric and electronic fit within the enzyme's active site pocket [2]. The Kazlauskas rule for lipase enantioselectivity predicts that the size differential between the chlorophenyl and ester-bearing substituents at the chiral center determines the selectivity factor (E); meta-chlorine substitution may alter the effective steric bulk compared to para-substitution [2]. Furthermore, ortho-substituted analogs have been reported to obstruct microbial deracemisation processes, while meta- and para-substituted substrates proceed with high enantiomeric excess (>95%) [3].

Structure-activity relationship Substituent effect Chiral chromatography

Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate: Procurement-Driven Application Scenarios


Pharmaceutical ANDA Filing: Bupropion Impurity 44 Reference Standard for Method Validation

Generic pharmaceutical manufacturers developing ANDA applications for bupropion hydrochloride are required by ICH Q3A to identify, quantify, and set acceptance criteria for all impurities above the identification threshold. Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate (Bupropion Impurity 44) is a known process-related impurity arising from non-stereoselective reduction during bupropion synthesis. QC laboratories must procure this specific (R)-enantiomer reference standard—not the (S)-enantiomer (Impurity 43) or the racemate—for use as a system suitability marker and calibration standard in validated HPLC or UPLC methods. The compound is supplied with full characterization data (NMR, HRMS, HPLC purity ≥98%, chiral purity) that is directly traceable to USP or EP pharmacopeial standards upon request [1]. Using the wrong enantiomer leads to misidentification of the impurity peak, invalidating the method and triggering FDA deficiency letters during ANDA review.

Chiral Building Block for (R)-Configured SSRI/NRI Drug Synthesis: Atomoxetine and Fluoxetine Analogs

The (R)-enantiomer of methyl 3-(3-chlorophenyl)-3-hydroxypropanoate serves as a direct chiral precursor for synthesizing (R)-configured pharmaceutical amines. According to the retrosynthetic analysis presented by Borowiecki and Bretner (2013), enantiopure 3-aryl-3-hydroxypropionates are core intermediates for atomoxetine (an NRI approved for ADHD) and are structural analogs of fluoxetine (SSRI) precursors [2]. The (R)-hydroxy ester can be transformed via hydrolysis to the free acid, followed by Curtius rearrangement or reductive amination, to yield (R)-3-chloroamphetamine derivatives. Starting with the pre-resolved (R)-ester eliminates the need for chiral chromatography or diastereomeric salt resolution later in the synthesis, improving overall process yield and reducing cost of goods. This application is specifically relevant for medicinal chemistry groups conducting structure-activity relationship (SAR) studies on chlorophenyl-substituted phenethylamine scaffolds.

Biocatalysis Research: Substrate for Enantioselectivity Studies on Lipases and Ketoreductases

The meta-chloro substituent on methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate makes it an informative substrate for probing the active-site topology and enantioselectivity determinants of lipases (e.g., Pseudomonas fluorescens, Burkholderia cepacia, Candida antarctica B) and ketoreductases. As demonstrated by Borowiecki and Bretner (2013), the methyl ester variant—bearing a relatively small ester substituent—provides a more stringent test of lipase enantioselectivity than bulkier ethyl or benzyl esters, as predicted by the Kazlauskas rule [2]. The compound can be used in kinetic resolution experiments to benchmark new enzyme variants, immobilized biocatalyst formulations, or solvent engineering strategies. The distinct electronic signature of the meta-chloro group, compared to para-chloro or unsubstituted phenyl substrates, allows researchers to correlate substituent electronic parameters (Hammett σ) with observed enantioselectivity (E values), contributing to predictive models for biocatalyst engineering [3].

Forced Degradation and Stability-Indicating Assay Development for Bupropion Drug Product

In pharmaceutical development, forced degradation studies are mandated by ICH Q1A(R2) to establish the stability-indicating nature of the analytical method. Methyl (R)-3-(3-chlorophenyl)-3-hydroxypropanoate (Impurity 44) is one of the potential degradation products of bupropion under acidic, basic, oxidative, or photolytic stress conditions. Pharmaceutical development laboratories procuring this specific impurity standard spike it into bupropion drug substance or product samples to confirm method specificity—demonstrating that the impurity peak is fully resolved from the API, excipients, and other known impurities [1]. The compound's defined (R)-stereochemistry is critical because bupropion degradation may generate both enantiomers; the (R)-impurity must be chromatographically separated from the (S)-impurity (Impurity 43) to satisfy regulatory expectations for chiral impurity profiling in the finished dosage form.

Quote Request

Request a Quote for Methyl (r)-3-(3-chlorophenyl)-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.